Introduction: Defining Arterenone Hydrochloride
Introduction: Defining Arterenone Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Arterenone Hydrochloride
Arterenone hydrochloride (CAS No: 5090-29-9), chemically known as 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a significant catecholamine derivative.[1][2] While structurally related to the neurotransmitter norepinephrine, it is distinguished by the ketone group at the beta-carbon of the ethylamine side chain, whereas norepinephrine possesses a hydroxyl group. This structural distinction is critical to its chemical behavior and biological activity. In the pharmaceutical context, arterenone is primarily recognized as a process-related impurity in the synthesis of norepinephrine and epinephrine, often designated as Noradrenaline EP Impurity B.[1][2][3] Its accurate identification, characterization, and quantification are therefore paramount for ensuring the purity and safety of adrenergic drug products. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Arterenone hydrochloride is the salt form of the arterenone free base (CAS No: 499-61-6).[2][3][4] The hydrochloride salt enhances the compound's stability and handling properties, making it more suitable for laboratory use. The fundamental properties are summarized below.
Structural Representation
The chemical structure consists of a dihydroxybenzene (catechol) ring attached to an aminoethanone side chain.
Caption: Chemical structure of 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride.
Quantitative Data Summary
The key physicochemical properties of arterenone and its hydrochloride salt are presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | [1][2] |
| Synonyms | Noradrenalone HCl, Noradrenaline EP Impurity B HCl | [1][2] |
| CAS Number | 5090-29-9 (HCl Salt); 499-61-6 (Free Base) | [1][2][3] |
| Molecular Formula | C₈H₉NO₃·HCl | [1] |
| Molecular Weight | 203.62 g/mol (167.16 for free base) | [1][3] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 235 °C (decomposes) (for free base) | [3][5] |
| pKa (Predicted) | 7.89 ± 0.20 | [3][5] |
| LogP (Predicted) | 0.94 | [5] |
Synthesis and Preparation
From a process chemistry perspective, arterenone is often an intermediate or a byproduct. A common synthetic route involves the reaction of a catechol precursor with a haloacetyl halide, followed by amination.
Synthetic Workflow Overview
A prevalent laboratory-scale synthesis involves the use of hexamethylenetetramine (hexamine) as an ammonia source, which provides a controlled method for introducing the primary amine.[6] This approach avoids the potential side reactions and poor yields associated with direct amination using ammonia, which can lead to product darkening in basic conditions.[6]
Caption: Generalized workflow for the synthesis of Arterenone HCl.
Analytical Characterization
Robust analytical methods are essential for the unequivocal identification and purity assessment of arterenone hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the catechol ring (typically in the δ 6.5-7.5 ppm region), a singlet for the α-methylene protons (CH₂) adjacent to the carbonyl group, and a broad signal for the amine protons (NH₃⁺). The exact chemical shifts will be dependent on the solvent used (e.g., D₂O or DMSO-d₆).
-
¹³C NMR : The carbon spectrum will feature signals for the carbonyl carbon (~190-200 ppm), aromatic carbons (including two attached to hydroxyl groups at ~145-155 ppm), and the aliphatic methylene carbon.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a broad O-H stretch from the catechol hydroxyls (~3200-3500 cm⁻¹), N-H stretching from the primary ammonium salt, and a strong C=O stretch for the ketone (~1650-1680 cm⁻¹).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is ideal for this compound. The mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₀NO₃⁺ (168.06).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of arterenone hydrochloride and quantifying it as an impurity in other active pharmaceutical ingredients (APIs).
-
Expertise in Method Development : The polarity of arterenone hydrochloride, conferred by the catechol and amine functionalities, dictates the choice of chromatographic conditions. Reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is suitable, but the highly aqueous mobile phases required can lead to "phase dewetting" on traditional C18 columns. Therefore, a column with an aqueous-compatible end-capping (e.g., "AQ" type) or a polar-embedded group is often a superior choice for robust, reproducible results. The mobile phase typically consists of an acidic buffer (e.g., phosphate or acetate) to ensure the amine is protonated and to suppress silanol interactions, mixed with an organic modifier like methanol or acetonitrile.[8][9]
-
Detection : The catechol chromophore provides strong UV absorbance, making UV detection highly effective. A detection wavelength between 210 nm and 280 nm is typically appropriate. A photodiode array (PDA) detector is invaluable as it can confirm peak purity and identity by comparing the UV spectrum of the analyte peak against a reference standard.
Experimental Protocol: HPLC Purity Assessment
This protocol is a self-validating system designed for the quantitative analysis of arterenone hydrochloride.
Objective: To determine the purity of an arterenone hydrochloride sample by reversed-phase HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Stationary Phase: C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Arterenone Hydrochloride Reference Standard.
-
Sample to be analyzed.
Step-by-Step Methodology:
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Arterenone Hydrochloride Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. This is the Standard Stock Solution.
-
Causality: Using the mobile phase as a diluent prevents peak distortion that can occur from injecting a sample in a solvent stronger than the mobile phase.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the arterenone hydrochloride sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, with full spectrum acquisition (200-400 nm) via PDA.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 70 30 15.1 95 5 | 20.0 | 95 | 5 |
-
Causality: A gradient is used to ensure that any less polar impurities are efficiently eluted from the column after the main analyte peak, providing a comprehensive impurity profile.
-
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the arterenone peak should be between 0.8 and 1.5.
-
Trustworthiness: SST ensures the chromatographic system is performing adequately and is capable of generating accurate and precise data before analyzing any samples.
-
-
Analysis & Calculation:
-
Inject the Standard and Sample solutions in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 280 nm.
-
Purity (%) = (Area of Arterenone Peak / Total Area of All Peaks) x 100.
-
HPLC Analysis Workflow Diagram
Caption: Workflow for the HPLC purity assessment of Arterenone Hydrochloride.
Stability and Storage
The catechol moiety in arterenone hydrochloride is susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.[10] This degradation often results in the formation of colored products (e.g., aminochromes).
-
Recommended Storage : For long-term preservation of purity, arterenone hydrochloride should be stored in well-sealed containers, protected from light, in a dry environment. Recommended storage conditions are refrigerated (2-8 °C) for short-term use (days to weeks) and frozen (-20 °C) for long-term storage (months to years).[4]
-
Solution Stability : Solutions of arterenone hydrochloride are significantly less stable than the solid material. For analytical purposes, solutions should be freshly prepared. If storage is necessary, they should be kept refrigerated and protected from light, and their use should be limited to a short period, the stability of which should be experimentally verified. Acidic conditions (pH 2-4) generally improve the stability of catecholamine solutions by slowing the rate of oxidation.
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CAS 499-61-6 Noradrenalone Impurity - Anant Pharmaceuticals Pvt. Ltd.. [Link]
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